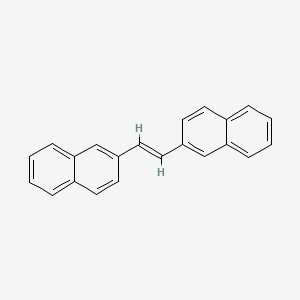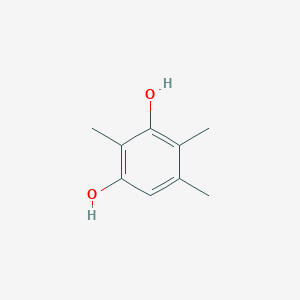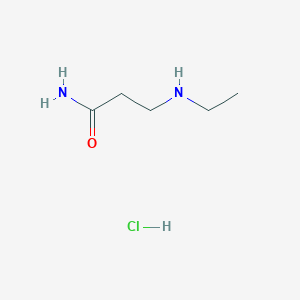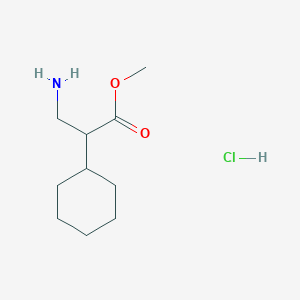
Cyclopropylmescaline
Overview
Description
Cyclopropylmescaline, also known as 4-cyclopropylmethoxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound. It belongs to the phenethylamine class and was first synthesized by Alexander Shulgin. This compound is known for producing closed-eye imagery, visuals, and enhanced music perception. The compound’s effects typically last between 12 to 18 hours .
Mechanism of Action
Cyclopropylmescaline (CPM) is a lesser-known psychedelic compound . Despite its relative obscurity, it has a fascinating mechanism of action that involves several biological targets and pathways. This article will delve into the various aspects of CPM’s action, from its primary targets to its pharmacokinetics and the influence of environmental factors.
Pharmacokinetics
In Alexander Shulgin’s book PiHKAL, the dosage range of CPM is listed as 60–80 mg, and the duration of its effects is listed as 12–18 hours . This suggests that CPM may have a relatively long half-life, although more research is needed to confirm this.
Result of Action
CPM is reported to produce closed-eye imagery, visuals, and fantasies . It also enhances the perception of music . These effects are likely the result of CPM’s interaction with serotonin receptors and the subsequent alteration of normal sensory processing in the brain.
Action Environment
More research is needed to understand how these and other environmental factors influence the action of CPM.
Disclaimer: The compound is a lesser-known psychedelic, and very little data exists about its pharmacological properties, metabolism, and toxicity . Therefore, the information presented here should be considered hypothetical and is subject to further scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylmescaline can be synthesized through a series of chemical reactions starting from 3,5-dimethoxybenzaldehyde. The key steps involve the formation of the cyclopropylmethoxy group and its attachment to the phenethylamine backbone. The synthesis typically involves the following steps:
Formation of Cyclopropylmethanol: Cyclopropylmethanol is synthesized from cyclopropylcarbinol through a reduction reaction.
Etherification: The cyclopropylmethanol is then reacted with 3,5-dimethoxybenzaldehyde to form 4-cyclopropylmethoxy-3,5-dimethoxybenzaldehyde.
Reductive Amination: The final step involves the reductive amination of 4-cyclopropylmethoxy-3,5-dimethoxybenzaldehyde with an amine source to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic compound. the synthesis would likely involve similar steps as described above, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmescaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the methoxy groups or the cyclopropylmethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .
Scientific Research Applications
Cyclopropylmescaline has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Although not widely used in clinical settings, this compound is of interest for its potential therapeutic effects in treating mental health disorders.
Comparison with Similar Compounds
Mescaline: A naturally occurring psychedelic compound found in certain cacti.
2C-B: A synthetic psychedelic compound known for its visual and empathogenic effects.
2C-I: Another synthetic phenethylamine with psychedelic properties.
Cyclopropylmescaline stands out due to its distinct chemical structure and the specific effects it produces, making it a valuable compound for scientific research and exploration.
Properties
IUPAC Name |
2-[4-(cyclopropylmethoxy)-3,5-dimethoxyphenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-7-11(5-6-15)8-13(17-2)14(12)18-9-10-3-4-10/h7-8,10H,3-6,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTBHKZMYJTHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2CC2)OC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60658384 | |
| Record name | 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60658384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207740-23-6 | |
| Record name | 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207740-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylmescaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60658384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPROPYLMESCALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9268U4GS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B1653888.png)
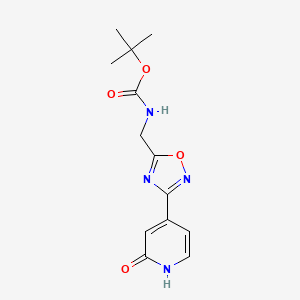



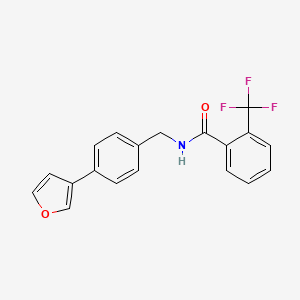

![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, methyl ester](/img/structure/B1653903.png)
